

# Spectroscopic Characterization of 4-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Ethoxy-3-methoxybenzaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethoxy-3-methoxybenzaldehyde** (also known as ethylvanillin), a key aromatic compound utilized in the pharmaceutical and flavor industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, synthesis, and application of this compound.

## Molecular Structure

**4-Ethoxy-3-methoxybenzaldehyde** possesses the chemical formula  $C_{10}H_{12}O_3$  and a molecular weight of 180.20 g/mol .<sup>[1]</sup>[<sup>2</sup>] The structure consists of a benzene ring substituted with an aldehyde group, a methoxy group, and an ethoxy group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-ethoxy-3-methoxybenzaldehyde** provides information about the different types of protons and their neighboring environments. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.84	Singlet	1H	Aldehyde proton (-CHO)
7.42 - 7.45	Multiplet	2H	Aromatic protons (H-2, H-6)
6.96	Doublet	1H	Aromatic proton (H-5)
4.17	Quartet	2H	Methylene protons of ethoxy group (-OCH <sub>2</sub> CH <sub>3</sub> )
3.91	Singlet	3H	Methoxy protons (-OCH <sub>3</sub> )
1.48	Triplet	3H	Methyl protons of ethoxy group (-OCH <sub>2</sub> CH <sub>3</sub> )

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
191.1	Aldehyde carbon (C=O)
154.9	Aromatic carbon (C-4)
149.3	Aromatic carbon (C-3)
130.1	Aromatic carbon (C-1)
126.7	Aromatic carbon (C-6)
111.6	Aromatic carbon (C-5)
109.5	Aromatic carbon (C-2)
64.5	Methylene carbon of ethoxy group (-OCH <sub>2</sub> )
56.1	Methoxy carbon (-OCH <sub>3</sub> )
14.7	Methyl carbon of ethoxy group (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.<sup>[3]</sup> The key vibrational frequencies for **4-ethoxy-3-methoxybenzaldehyde** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2980 - 2850	C-H stretch	Alkyl (ethoxy, methoxy)
2820, 2720	C-H stretch	Aldehyde
1685	C=O stretch	Aldehyde
1580 - 1450	C=C stretch	Aromatic ring
1260	C-O stretch	Aryl ether
1140	C-O stretch	Alkyl ether

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[4][5] Electron ionization (EI) is a common method for generating ions. The mass spectrum of **4-ethoxy-3-methoxybenzaldehyde** shows a molecular ion peak and several fragment ions.

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
180	High	Molecular ion $[M]^+$
151	High	$[M - \text{CHO}]^+$
152	Moderate	$[M - \text{C}_2\text{H}_4]^+$
123	Moderate	$[M - \text{C}_2\text{H}_5\text{O}]^+$
95	Moderate	

Note: The relative intensities of the peaks can vary depending on the instrument and experimental conditions.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy Sample Preparation

- Sample Preparation: Dissolve 5-25 mg of **4-ethoxy-3-methoxybenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[6] The use of a deuterated solvent is necessary to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.[7][8]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity. The sample is then irradiated with radiofrequency pulses to acquire the free induction decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

## IR Spectroscopy Sample Preparation (KBr Pellet Method)

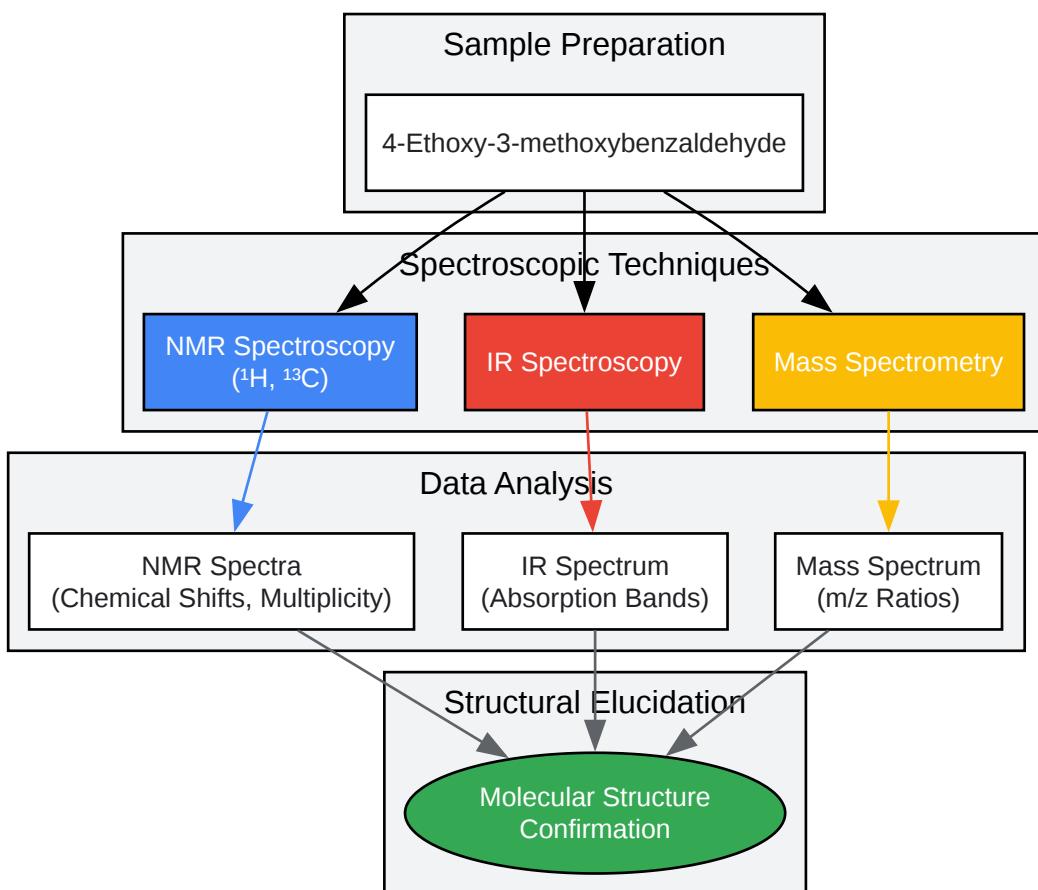
- Sample Grinding: Grind a small amount (1-2 mg) of **4-ethoxy-3-methoxybenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] The sample is vaporized in the ion source.[10][11]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (a radical cation).[9]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-ethoxy-3-methoxybenzaldehyde**.

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Caption: General workflow for spectroscopic analysis.

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